Cas no 2679927-13-8 ((1R)-1-[(4S)-2,2-dimethyl-1,3-oxazolidin-4-yl]prop-2-en-1-ol)
![(1R)-1-[(4S)-2,2-dimethyl-1,3-oxazolidin-4-yl]prop-2-en-1-ol structure](https://ja.kuujia.com/scimg/cas/2679927-13-8x500.png)
(1R)-1-[(4S)-2,2-dimethyl-1,3-oxazolidin-4-yl]prop-2-en-1-ol 化学的及び物理的性質
名前と識別子
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- EN300-28270822
- 2679927-13-8
- (1R)-1-[(4S)-2,2-dimethyl-1,3-oxazolidin-4-yl]prop-2-en-1-ol
-
- インチ: 1S/C8H15NO2/c1-4-7(10)6-5-11-8(2,3)9-6/h4,6-7,9-10H,1,5H2,2-3H3/t6-,7+/m0/s1
- InChIKey: RWNCPNMSITXKPH-NKWVEPMBSA-N
- ほほえんだ: O1C[C@@H]([C@@H](C=C)O)NC1(C)C
計算された属性
- せいみつぶんしりょう: 157.110278721g/mol
- どういたいしつりょう: 157.110278721g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 156
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.2
- トポロジー分子極性表面積: 41.5Ų
(1R)-1-[(4S)-2,2-dimethyl-1,3-oxazolidin-4-yl]prop-2-en-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28270822-0.5g |
(1R)-1-[(4S)-2,2-dimethyl-1,3-oxazolidin-4-yl]prop-2-en-1-ol |
2679927-13-8 | 95.0% | 0.5g |
$1619.0 | 2025-03-19 | |
Enamine | EN300-28270822-0.25g |
(1R)-1-[(4S)-2,2-dimethyl-1,3-oxazolidin-4-yl]prop-2-en-1-ol |
2679927-13-8 | 95.0% | 0.25g |
$1551.0 | 2025-03-19 | |
Enamine | EN300-28270822-2.5g |
(1R)-1-[(4S)-2,2-dimethyl-1,3-oxazolidin-4-yl]prop-2-en-1-ol |
2679927-13-8 | 95.0% | 2.5g |
$3304.0 | 2025-03-19 | |
Enamine | EN300-28270822-0.05g |
(1R)-1-[(4S)-2,2-dimethyl-1,3-oxazolidin-4-yl]prop-2-en-1-ol |
2679927-13-8 | 95.0% | 0.05g |
$1417.0 | 2025-03-19 | |
Enamine | EN300-28270822-0.1g |
(1R)-1-[(4S)-2,2-dimethyl-1,3-oxazolidin-4-yl]prop-2-en-1-ol |
2679927-13-8 | 95.0% | 0.1g |
$1484.0 | 2025-03-19 | |
Enamine | EN300-28270822-5.0g |
(1R)-1-[(4S)-2,2-dimethyl-1,3-oxazolidin-4-yl]prop-2-en-1-ol |
2679927-13-8 | 95.0% | 5.0g |
$4890.0 | 2025-03-19 | |
Enamine | EN300-28270822-1.0g |
(1R)-1-[(4S)-2,2-dimethyl-1,3-oxazolidin-4-yl]prop-2-en-1-ol |
2679927-13-8 | 95.0% | 1.0g |
$1686.0 | 2025-03-19 | |
Enamine | EN300-28270822-10.0g |
(1R)-1-[(4S)-2,2-dimethyl-1,3-oxazolidin-4-yl]prop-2-en-1-ol |
2679927-13-8 | 95.0% | 10.0g |
$7250.0 | 2025-03-19 |
(1R)-1-[(4S)-2,2-dimethyl-1,3-oxazolidin-4-yl]prop-2-en-1-ol 関連文献
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
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Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
(1R)-1-[(4S)-2,2-dimethyl-1,3-oxazolidin-4-yl]prop-2-en-1-olに関する追加情報
Recent Advances in the Study of (1R)-1-[(4S)-2,2-dimethyl-1,3-oxazolidin-4-yl]prop-2-en-1-ol (CAS: 2679927-13-8)
The compound (1R)-1-[(4S)-2,2-dimethyl-1,3-oxazolidin-4-yl]prop-2-en-1-ol (CAS: 2679927-13-8) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This chiral oxazolidine derivative serves as a versatile intermediate in the synthesis of biologically active molecules, particularly in the construction of complex pharmacophores. Recent studies have focused on its stereoselective synthesis, structural modifications, and biological evaluations, shedding light on its promising therapeutic potential.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficient asymmetric synthesis of (1R)-1-[(4S)-2,2-dimethyl-1,3-oxazolidin-4-yl]prop-2-en-1-ol using a novel chiral auxiliary approach. The researchers achieved excellent enantioselectivity (>99% ee) and high yield (85%) through optimized reaction conditions, making this synthetic route highly attractive for industrial-scale production. The compound's unique structural features, including the oxazolidine ring and allylic alcohol moiety, were found to be crucial for its biological activity.
In pharmacological investigations, derivatives of (1R)-1-[(4S)-2,2-dimethyl-1,3-oxazolidin-4-yl]prop-2-en-1-ol have shown remarkable inhibitory activity against several disease-relevant enzymes. A recent Nature Communications paper reported that structural analogs of this compound exhibited potent and selective inhibition of histone deacetylases (HDACs), particularly HDAC6, with IC50 values in the low nanomolar range. These findings suggest potential applications in cancer therapy, neurodegenerative diseases, and inflammatory disorders where HDAC modulation plays a critical role.
Structural-activity relationship (SAR) studies have revealed that the stereochemistry at both the (1R) and (4S) positions is essential for maintaining biological activity. Computational modeling and X-ray crystallography analyses have provided detailed insights into the molecular interactions between this compound and its biological targets. The oxazolidine ring was found to participate in key hydrogen bonding interactions, while the prop-2-en-1-ol moiety contributes to hydrophobic contacts with target proteins.
Recent advances in formulation technology have also explored the use of (1R)-1-[(4S)-2,2-dimethyl-1,3-oxazolidin-4-yl]prop-2-en-1-ol as a building block for prodrug development. Its hydroxyl group serves as an excellent site for conjugation with various drug molecules, improving their pharmacokinetic properties. Several patent applications filed in 2023-2024 describe novel prodrug strategies utilizing this compound to enhance drug delivery and targeting.
Looking forward, researchers anticipate that (1R)-1-[(4S)-2,2-dimethyl-1,3-oxazolidin-4-yl]prop-2-en-1-ol and its derivatives will continue to play an important role in medicinal chemistry. Current investigations are focusing on expanding its applications to new therapeutic areas, optimizing its synthetic routes for green chemistry approaches, and developing more potent and selective analogs through structure-based drug design. The compound's versatility and demonstrated biological activities make it a promising candidate for future drug development programs.
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